molecular formula C9H9BrO3S B6278611 ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate CAS No. 1470541-73-1

ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate

Cat. No.: B6278611
CAS No.: 1470541-73-1
M. Wt: 277.1
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Description

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is a heterocyclic oxoacetate ester featuring a thiophene ring substituted with bromine at position 3 and a methyl group at position 3. It has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F662740), indicating its specialized use in research .

The thiophene ring provides a planar aromatic system that facilitates π-stacking interactions, while the bromine and methyl substituents modulate electronic and steric properties. The oxoacetate moiety introduces reactivity for further functionalization, such as nucleophilic substitution or condensation reactions.

Properties

CAS No.

1470541-73-1

Molecular Formula

C9H9BrO3S

Molecular Weight

277.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: Thiophene derivatives, including this compound, have shown potential in biological studies, particularly in the development of new pharmaceuticals. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound's derivatives are explored for their therapeutic potential. Research is ongoing to develop new drugs based on thiophene scaffolds for treating various diseases.

Industry: In material science, thiophene derivatives are used in the production of conductive polymers and other advanced materials

Mechanism of Action

The mechanism by which ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-(5-Bromothiophen-2-yl)-2-oxoacetate ()
  • Structure : Bromine at position 5 of thiophene (vs. position 3 in the target compound).
  • This may enhance reactivity in nucleophilic additions.
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents .
Ethyl 2-(5-Bromo-2-nitrothiophen-3-yl)acetate ()
  • Structure : Nitro group at position 2 and bromine at position 5 on thiophene.
  • Impact : The nitro group intensifies electron withdrawal, reducing the electron density of the thiophene ring. This contrasts with the methyl group in the target compound, which is electron-donating. Such differences influence solubility and metabolic stability .

Heterocyclic Ring Variations

Ethyl 2-(5-Bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate ()
  • Structure : Indole ring substituted with bromine and methyl groups.
  • Impact : Indole’s nitrogen atom introduces hydrogen-bonding capability, unlike thiophene. This enhances interactions with biological targets like glycogen synthase kinase-3 (GSK-3), making it relevant in neurodegenerative disease research .
Ethyl 2-(6-Substituted Benzo[d]thiazol-2-ylamino)-2-oxoacetate ()
  • Structure: Benzothiazole ring with amino and oxoacetate groups.
  • Impact : The benzothiazole core is rigid and polar, improving binding to PPARγ receptors for diabetes treatment. The thiophene-based target compound may exhibit lower polarity but better membrane permeability .

Functional Group Modifications

Ethyl 2-[2-Fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate ()
  • Structure : Fluorinated phenyl ring instead of thiophene.
  • Impact : Fluorine and trifluoromethyl groups increase lipophilicity and metabolic resistance. Compared to bromine and methyl, these substituents enhance bioavailability but may reduce aromatic π-stacking .
Ethyl 2-(4-(5,9-Dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio)thiophen-2-yl)-2-oxoacetate ()
  • Structure : Thiophene linked to a purine-derived moiety.
  • Impact : The purine-thiophene hybrid structure enables dual interactions with DNA and enzymes, showing promise in breast cancer therapy. The target compound lacks this complexity but offers simpler synthetic routes .

Comparative Data Table

Compound Name Heterocycle Substituents Key Properties/Applications References
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Thiophene 3-Br, 5-Me Research precursor, discontinued
Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate Thiophene 5-Br Kinase inhibitors, antimicrobial
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate Indole 5-Br, 1-Me GSK-3 inhibition, neuroprotection
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate Benzothiazole Varied R groups PPARγ agonists, antidiabetic
Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate Phenyl 2-F, 5-CF3 High lipophilicity, drug development

Research Findings and Trends

  • Bioactivity : Thiophene-based oxoacetates (e.g., ) show broader antimicrobial activity compared to phenyl-substituted analogs (), likely due to improved membrane interaction .
  • Synthetic Utility : Bromine at position 3 (target compound) allows regioselective functionalization, whereas position 5 bromine () facilitates electrophilic aromatic substitution .
  • Thermodynamic Stability : Methyl groups (target compound) increase steric hindrance, reducing hydrolysis rates of the oxoacetate ester compared to nitro-substituted derivatives () .

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